molecular formula C14H30O B1583960 7-Tetradecanol CAS No. 3981-79-1

7-Tetradecanol

Cat. No. B1583960
CAS RN: 3981-79-1
M. Wt: 214.39 g/mol
InChI Key: FFAQYGTZIMVBFJ-UHFFFAOYSA-N
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Description

7-Tetradecanol, also known as Tetradecan-7-ol , is a long-chain fatty alcohol. It has a molecular formula of C14H30O .


Synthesis Analysis

7-Tetradecanol can be synthesized by incorporating it into a eutectic mixture with other substances. For instance, it has been incorporated with myristic acid into hydroxylpropyl methyl cellulose (HPMC) to create a form-stable phase change material . Another study prepared tetradecanol–palmitic acid/expanded perlite composites containing carbon fiber (TD-PA/EP-CF CPCMs) using a vacuum impregnation method .


Molecular Structure Analysis

The molecular structure of 7-Tetradecanol consists of a chain of 14 carbon atoms with a hydroxyl group (OH) attached to the 7th carbon atom .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Tetradecanol are not detailed in the search results, it’s worth noting that alcohols like 7-Tetradecanol can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases .


Physical And Chemical Properties Analysis

7-Tetradecanol is a solid at room temperature . Its molecular weight is 214.387 Da . The peak temperatures of melting and solidifying were found to be 34.61 and 31.09 °C respectively in one study .

Scientific Research Applications

Summary of the Application

In this study, tetradecanol/graphene aerogel form-stable composite phase change materials were prepared by physical absorption. These materials were used to enhance the thermal conductivity of tetradecanol and prevent its leakage during phase transition .

Methods of Application or Experimental Procedures

Two kinds of graphene aerogels were prepared using vitamin C and ethylenediamine. The form-stable composite phase change material exhibited excellent thermal energy storage capacity .

Results or Outcomes

The latent heat of the tetradecanol/graphene aerogel composite phase change materials with 5 wt.% graphene aerogel was similar to the theoretical latent heat of pure tetradecanol. The thermal conductivity of the tetradecanol/graphene aerogel composite phase change material improved gradually as the graphene aerogel content increased .

2. Surface and Dispersion Properties of Tetradecanol Based Glucoside Surfactants

Summary of the Application

The sugar-based alkyl polyglucosides have been synthesized from fatty alcohols and dextrose on a laboratory scale to find the optimum molar ratio of the paratoluene sulfonic acid catalyst for the synthesis in lower reaction temperature and pressure .

Results or Outcomes

These sugar-based surfactants have been found to exhibit good surface tension, emulsion stability, foaming, and wetting power. A new approach through nephelometric measurements has been followed to measure the dispersion power and the synergy with sodium dodecylglucosides .

3. Preparation and Characterization of Form-Stable Tetradecanol–Palmitic Acid Expanded Perlite Composites

Summary of the Application

In this study, tetradecanol–palmitic acid/expanded perlite composites containing carbon fiber (TD-PA/EP-CF CPCMs) were prepared by a vacuum impregnation method. These composites were used as thermal energy storage material .

Methods of Application or Experimental Procedures

Binary eutectic mixtures of palmitic acid and tetradecanol were utilized as thermal energy storage material in the composites, where expanded perlite behaved as supporting material .

Results or Outcomes

The melting temperature of TD-PA/EP-CF CPCM was 33.6 °C, with high phase change latent heat (PCLH) of 138.3 kJ kg −1. The freezing temperature was estimated at 29.7 °C, with PCLH of 137.5 kJ kg −1. The thermal cycling measurements showed that PCM composite had adequate stability even after 200 melting/freezing cycles .

4. Synthesis of Novel Composite with Tetradecanol and Lauric Acid

Summary of the Application

A novel composite was synthesized with tetradecanol and lauric acid as phase change material (PCM) and expanded perlite as supporting material .

Methods of Application or Experimental Procedures

The composite was prepared using a specific mass ratio of tetradecanol and lauric acid. The eutectic mixture was found when the mass ratio of tetradecanol was near 0.7 .

Results or Outcomes

The eutectic temperature of the composite was about 33.12 °C. The composite showed promising properties for thermal energy storage applications .

5. Tetradecanol–Palmitic Acid Expanded Perlite Composites

Summary of the Application

In this study, tetradecanol–palmitic acid/expanded perlite composites containing carbon fiber (TD-PA/EP-CF CPCMs) were prepared by a vacuum impregnation method. These composites were used as thermal energy storage material .

Methods of Application or Experimental Procedures

Binary eutectic mixtures of palmitic acid and tetradecanol were utilized as thermal energy storage material in the composites, where expanded perlite behaved as supporting material .

Results or Outcomes

The melting temperature of TD-PA/EP-CF CPCM was 33.6 °C, with high phase change latent heat (PCLH) of 138.3 kJ kg −1. The freezing temperature was estimated at 29.7 °C, with PCLH of 137.5 kJ kg −1. The thermal cycling measurements showed that PCM composite had adequate stability even after 200 melting/freezing cycles .

6. Tetradecanol and Lauric Acid Composite

Summary of the Application

A novel composite was synthesized with tetradecanol and lauric acid as phase change material (PCM) and expanded perlite as supporting material .

Methods of Application or Experimental Procedures

The composite was prepared using a specific mass ratio of tetradecanol and lauric acid. The eutectic mixture was found when the mass ratio of tetradecanol was near 0.7 .

Results or Outcomes

The eutectic temperature of the composite was about 33.12 °C. The composite showed promising properties for thermal energy storage applications .

Safety And Hazards

7-Tetradecanol has low toxicity but can cause some central nervous system depression if overexposed. Prolonged skin contact can cause skin irritation . It’s also noted to be very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 7-Tetradecanol are not mentioned in the search results, its use in the creation of form-stable phase change materials suggests potential applications in thermal energy storage .

properties

IUPAC Name

tetradecan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAQYGTZIMVBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338572
Record name 7-Tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tetradecanol

CAS RN

3981-79-1
Record name 7-Tetradecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-TETRADECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48WR8J5757
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-hexadecanol; 3-hexadecanol; 4-hexadecanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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